molecular formula C10H18N2O3 B13582738 tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate

tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate

Cat. No.: B13582738
M. Wt: 214.26 g/mol
InChI Key: CSDMPDKITXDRDO-ZETCQYMHSA-N
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Description

Tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a piperazine ring with a carboxylate functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 3-methyl-5-oxopiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl (3S)-3-methyl-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1

InChI Key

CSDMPDKITXDRDO-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CN(CC(=O)N1)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(=O)N1)C(=O)OC(C)(C)C

Origin of Product

United States

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